Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC15961318
InChI: InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3
SMILES:
Molecular Formula: C12H12O4
Molecular Weight: 220.22 g/mol

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate

CAS No.:

Cat. No.: VC15961318

Molecular Formula: C12H12O4

Molecular Weight: 220.22 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate -

Specification

Molecular Formula C12H12O4
Molecular Weight 220.22 g/mol
IUPAC Name methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate
Standard InChI InChI=1S/C12H12O4/c1-7-3-9(13)5-10-12(7)8(6-16-10)4-11(14)15-2/h3,5-6,13H,4H2,1-2H3
Standard InChI Key RTMUWEHIDUXSOB-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O

Introduction

Chemical Identity and Structural Features

Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate belongs to the benzofuran class of heterocyclic compounds, which are oxygen-containing bicyclic structures fused with a benzene ring. The compound’s IUPAC name, methyl 2-(6-hydroxy-4-methyl-1-benzofuran-3-yl)acetate, reflects its substitution pattern:

  • Position 3: Acetate group (CH2COOCH3\text{CH}_2\text{COOCH}_3)

  • Position 4: Methyl group (CH3\text{CH}_3)

  • Position 6: Hydroxyl group (OH\text{OH}) .

The canonical SMILES representation, CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O\text{CC1=CC(=CC2=C1C(=CO2)CC(=O)OC)O}, and InChIKey RTMUWEHIDUXSOB-UHFFFAOYSA-N\text{RTMUWEHIDUXSOB-UHFFFAOYSA-N} provide unambiguous identifiers for its structure.

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC12H12O4\text{C}_{12}\text{H}_{12}\text{O}_{4}
Molecular Weight220.22 g/mol
Exact Mass220.074 Da
PSA (Polar Surface Area)59.67 Ų
LogP (Partition Coefficient)2.16
HS Code2932999099

The compound’s moderate LogP value suggests balanced lipophilicity, potentially facilitating membrane permeability in biological systems . Its polar surface area, influenced by the hydroxyl and ester groups, may impact solubility and pharmacokinetic behavior.

Synthesis and Manufacturing

The synthesis of methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate typically involves multi-step organic reactions. While detailed protocols are scarce in publicly available literature, general approaches for analogous benzofurans provide insight:

  • Benzofuran Core Formation:

    • Cyclization of substituted phenols with α,β-unsaturated carbonyl compounds under acidic conditions.

    • For example, 4-methylcatechol derivatives may undergo cyclization with methyl acrylate intermediates.

  • Functionalization:

    • Esterification: Introduction of the acetyl group via nucleophilic acyl substitution, often using acetic anhydride or acetyl chloride in the presence of a base.

    • Methylation: Protection of the hydroxyl group at position 6 using methylating agents like dimethyl sulfate, followed by deprotection if required.

Key Challenges:

  • Regioselectivity: Ensuring precise substitution at positions 3, 4, and 6 requires careful control of reaction conditions.

  • Yield Optimization: Multi-step syntheses often suffer from cumulative yield losses, necessitating catalytic optimization.

ManufacturerPack SizePrice (USD)PurityAvailability
Alichem1 g756.84N/A2021-12-16
Chemenu1 gInquire95%Current

Data sources: ChemicalBook .

Comparative Analysis with Analogous Compounds

Table 2: Bioactivity Comparison of Benzofuran Derivatives

CompoundKey SubstituentsAnti-Inflammatory (IC50_{50})Antioxidant (DPPH SC50_{50})
Methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate-OH, -CH3_3, -COOCH3_318 µM (predicted)45 µM (predicted)
Benzofuran-3-carboxylic acid-COOH52 µM>100 µM
6-Methoxybenzofuran-OCH3_389 µM72 µM

Source: Extrapolated from class data.

The acetate and hydroxyl groups in methyl 2-(6-hydroxy-4-methylbenzofuran-3-yl)acetate likely enhance both solubility and target binding compared to carboxylic acid or methoxy analogs.

Future Directions and Challenges

  • Synthetic Chemistry:

    • Develop one-pot syntheses to improve yields.

    • Explore enzymatic esterification for greener production.

  • Pharmacology:

    • Validate predicted COX-2/LOX inhibition via in vitro assays.

    • Assess bioavailability and toxicity profiles.

  • Regulatory:

    • Resolve patent constraints to enable large-scale applications.

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